(S)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate
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Description
(S)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a chiral compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Process Development and Synthesis
(S)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate is a valuable intermediate in the synthesis of pharmaceutical compounds. For instance, it is used in the scalable synthesis of lymphocyte function-associated antigen 1 inhibitors through an efficient one-pot, two-step telescoped sequence starting from readily available materials. This process highlights the compound's importance in the development of therapeutic agents (Wenjie Li et al., 2012).
Crystal Structure Analysis
The compound has been studied for its crystal structure, which is crucial for understanding its chemical behavior and interactions. In one study, crystals of a related compound, tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, were analyzed to understand the orientation of carbamate and amide groups. This research provides insights into the molecular structure and potential applications in material science (P. Baillargeon et al., 2014).
Synthesis and Crystallography
Further research into the synthesis and crystallography of tert-butyl N-acetylcarbamate, closely related to (S)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate, reveals the compound's molecular interactions and packing. This knowledge is essential for designing more efficient synthesis methods and understanding the compound's properties (Aly Dawa El Mestehdi et al., 2022).
Chemical Synthesis Applications
The compound's utility extends to the synthesis of secondary amines, showcasing its versatility in organic synthesis. It serves as a reagent for creating secondary aliphatic amines through two consecutive N-alkylations, illustrating its potential in synthesizing complex organic molecules (L. Grehn et al., 2002).
Anticancer and Antimicrobial Applications
Additionally, research into anticancer and antimicrobial metallopharmaceutical agents demonstrates the broader applicability of related compounds in medical science. Such studies explore the therapeutic potential of metal complexes with tert-butyl-imidazol-2-ylidene ligands, which share functional groups with (S)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate, suggesting its potential in developing new treatments (S. Ray et al., 2007).
properties
IUPAC Name |
tert-butyl N-[(3S)-1-acetylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(14)13-6-5-9(7-13)12-10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,15)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOCMEGQRKOYAP-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate |
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